molecular formula C7H16ClNO2 B2768655 2-Amino-4,4-dimethylpentanoic acid hydrochloride CAS No. 57224-48-3

2-Amino-4,4-dimethylpentanoic acid hydrochloride

Cat. No.: B2768655
CAS No.: 57224-48-3
M. Wt: 181.66
InChI Key: RCONRVSNXDHMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,4-dimethylpentanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is known for its unique structural properties, which include an amino group and a carboxylic acid group attached to a pentane backbone with two methyl groups at the fourth carbon position. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Amino-4,4-dimethylpentanoic acid hydrochloride can be achieved through several methods. One common synthetic route involves the use of 2-amino-4,4-dimethylvaleronitrile as a starting material. This compound undergoes a two-step reaction to form the target product . Another method involves the use of 4-dimethyl-2-carbonylvaleric acid as a starting material, which is then subjected to a two-step reaction to yield the desired product . These methods are advantageous due to their cost-effectiveness, high yield, and suitability for industrial production.

Chemical Reactions Analysis

2-Amino-4,4-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or halogenated compounds .

Scientific Research Applications

2-Amino-4,4-dimethylpentanoic acid hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for studying enzyme kinetics and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders. Additionally, it is used in the pharmaceutical industry for the development of new drugs and as a reference standard for analytical testing .

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. One key target is the branched-chain amino acid aminotransferase (BCAT) enzyme, which plays a crucial role in the biosynthesis of hydrophobic amino acids such as leucine, isoleucine, and valine . By modulating the activity of BCAT, this compound can influence various metabolic processes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-Amino-4,4-dimethylpentanoic acid hydrochloride is similar to other branched-chain amino acids, such as leucine, isoleucine, and valine. its unique structural features, including the presence of two methyl groups at the fourth carbon position, distinguish it from these compounds. This structural uniqueness contributes to its specific chemical reactivity and biological activity. Other similar compounds include γ-Methyl-L-leucine and L-γ-Methylleucine, which share some structural similarities but differ in their functional groups and overall chemical properties .

Properties

IUPAC Name

2-amino-4,4-dimethylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONRVSNXDHMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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